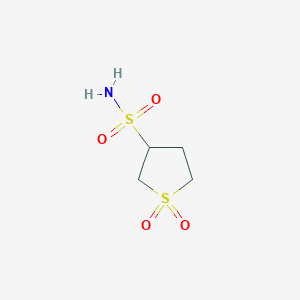

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide can be synthesized through the oxidation of tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide. The reaction mixture is then stirred for several hours at room temperature to complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Análisis De Reacciones Químicas

Oxidative Sulfamidation with Alkenes and Dienes

This compound participates in Rh(II)-catalyzed oxidative sulfamidation reactions under mild conditions, forming functionalized N-heterocycles. Key findings include:

-

Mechanistic Insight : The reaction proceeds via nitrene intermediates generated from sulfonamides under oxidative conditions, enabling C–H insertion or addition across conjugated systems .

Conversion to Sulfonyl Isocyanates

Reaction with phosgene (COCl₂) in sulfolane solvent produces sulfonyl isocyanates, critical intermediates for polyurethane synthesis:

| Reactant | Product | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1,4-Cyclohexanedisulfonamide | 1,4-Cyclohexanedi(sulfonyl isocyanate) | Sulfolane | 7 | High* | |

| Methanesulfonamide | Methanesulfonyl isocyanate | Sulfolane | 4–8 | >80 |

*Exact yield not reported but described as "efficient" compared to traditional solvents like o-dichlorobenzene .

-

Key Advantage : Sulfolane enhances reaction rates due to its high polarity and ability to stabilize reactive intermediates .

Hydrolysis and Stability

The sulfonamide group is resistant to hydrolysis under ambient conditions but undergoes slow cleavage in strongly acidic or basic media:

| Condition | Result | Stability | Source |

|---|---|---|---|

| pH 4–9, 50°C | No degradation (half-life >1 year) | Highly stable | |

| 20% HCl, reflux | Partial hydrolysis to sulfonic acid | Moderate stability |

Biological Reactions

While not directly studied for this compound, structurally related sulfolanes act as electron acceptors in microbial systems. For example, tetrahydrothiophene 1-oxide (a simpler analog) is reduced to tetrahydrothiophene by E. coli under anaerobic conditions .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide has emerged as a promising lead compound in the development of new antimicrobial agents. Its structural features allow it to effectively interact with biological targets, potentially inhibiting bacterial growth by interfering with specific enzymatic pathways.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrahydrothiophene-3-sulfonamide exhibit significant antibacterial activity against various strains of bacteria, including E. coli and S. typhimurium. For instance, one study reported that synthesized hybrids based on this compound showed a minimum inhibitory concentration (MIC) as low as 11.31 µg/mL against E. coli, indicating its potential as an effective antimicrobial agent .

Biochemical Studies

In proteomics, this compound is utilized for studying protein interactions and enzyme kinetics. Its ability to bind to specific active sites on enzymes makes it valuable for elucidating biochemical pathways and developing inhibitors for therapeutic applications .

Interaction Studies

Preliminary data suggest that tetrahydrothiophene-3-sulfonamide may interact with various biological macromolecules such as proteins and nucleic acids. Techniques like surface plasmon resonance are being employed to investigate these interactions further.

Mecanismo De Acción

The mechanism of action of tetrahydrothiophene-3-sulfonamide 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways by binding to active sites or altering protein conformation . This interaction can lead to changes in cellular processes and biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydrothiophene: A related compound with a similar structure but without the sulfonamide and dioxide groups.

Sulfolane: Another related compound that is a sulfone derivative of tetrahydrothiophene.

Uniqueness

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the sulfonamide and dioxide groups allows for a wider range of chemical reactions and applications compared to similar compounds .

Actividad Biológica

Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, commonly referred to as (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide, is a heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide contains a five-membered ring with a sulfur atom and a sulfonamide group. The presence of these functional groups contributes to its unique chemical properties and biological reactivity.

The biological activity of (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide is primarily attributed to its ability to interact with various biological macromolecules, particularly enzymes. The sulfonamide group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This characteristic positions the compound as a potential enzyme inhibitor in various biochemical pathways.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide. It has been investigated for its effectiveness against various bacterial strains. For example, studies have shown that sulfonamides exhibit significant antibacterial activity due to their structural similarities to para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 10 μg/mL |

| Escherichia coli | 10 μg/mL |

| Bacillus subtilis | 5 μg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231. The mechanism involves the inhibition of carbonic anhydrase isoforms, which are crucial in tumor growth and metastasis .

| Cell Line | Apoptosis Induction (Annexin V-FITC) |

|---|---|

| MDA-MB-231 | Increased by 22-fold compared to control |

Case Studies and Research Findings

- Enzyme Inhibition : A study demonstrated that (S)-Tetrahydrothiophene-3-sulfonamide 1,1-dioxide effectively inhibits carbonic anhydrase IX with an IC50 value ranging from 10.93 to 25.06 nM. This selectivity suggests its potential utility in treating conditions like glaucoma by lowering intraocular pressure without significant systemic side effects .

- Antimicrobial Efficacy : Another investigation assessed the compound's efficacy against multidrug-resistant Staphylococcus aureus, revealing MIC values between 0.78 and 1.56 μg/mL, indicating strong antibacterial activity against resistant strains .

- Cytotoxicity Studies : Recent studies on sulfonamide derivatives incorporating triazole motifs have shown promising results in inhibiting VEGFR-2 and other targets involved in cancer progression, suggesting that modifications to the sulfonamide structure could enhance therapeutic efficacy .

Propiedades

IUPAC Name |

1,1-dioxothiolane-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2,(H2,5,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMJOOFLVVQAET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369580 | |

| Record name | tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17115-48-9 | |

| Record name | tetrahydrothiophene-3-sulfonamide 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.